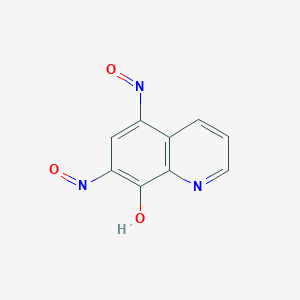

5,7-Dinitrosoquinolin-8-ol

Beschreibung

5,7-Dinitroquinolin-8-ol (C₉H₅N₃O₅; molecular weight: 235.155 g/mol) is a nitro-substituted derivative of 8-hydroxyquinoline. It is characterized by two nitro (-NO₂) groups at the 5- and 7-positions of the quinoline backbone . Key identifiers include CAS No. 1084-32-8, ChemSpider ID 214563, and a purity of 95% . This compound is notable for its role in forming metal complexes, such as zinc(II) chelates, which have been structurally characterized via X-ray crystallography . Its synthesis often involves nitration of precursor quinolinols, as seen in related nitroquinoline derivatives .

Eigenschaften

CAS-Nummer |

64374-38-5 |

|---|---|

Molekularformel |

C9H5N3O3 |

Molekulargewicht |

203.15 g/mol |

IUPAC-Name |

5,7-dinitrosoquinolin-8-ol |

InChI |

InChI=1S/C9H5N3O3/c13-9-7(12-15)4-6(11-14)5-2-1-3-10-8(5)9/h1-4,13H |

InChI-Schlüssel |

CWBQMQCJWMGDAQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2N=O)N=O)O)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dinitrosoquinolin-8-ol typically involves the nitration of quinolin-8-ol followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate quinolin-8-ol, producing 5,7-dinitroquinolin-8-ol. This intermediate is then reduced using hydrazine hydrate to yield 5,7-Dinitrosoquinolin-8-ol .

Industrial Production Methods

Industrial production methods for 5,7-Dinitrosoquinolin-8-ol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dinitrosoquinolin-8-ol undergoes various chemical reactions, including:

Reduction: The nitroso groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.

Substitution: The compound can participate in substitution reactions, particularly at the nitroso and hydroxyl positions.

Common Reagents and Conditions

Hydrazine Hydrate: Used for the reduction of nitro groups to nitroso groups.

Sodium Borohydride (NaBH4): Used to produce reactive hydride σ-complexes.

Acetic Acid: Used in the protonation of σ-complexes.

Major Products Formed

5-Aminopyrido[2,3-d]pyridazin-8(7H)-one: Formed from the reaction with hydrazine hydrate.

5,7-Dinitro-5,6-dihydroquinolin-8-ol: Formed from the reaction with NaBH4 and acetic acid.

Wissenschaftliche Forschungsanwendungen

5,7-Dinitrosoquinolin-8-ol has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action of 5,7-Dinitrosoquinolin-8-ol is not well understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Electronic Effects and Reactivity

- Nitro vs. Halogen Substituents: The strong electron-withdrawing nitro groups in 5,7-dinitroquinolin-8-ol reduce electron density on the quinoline ring, enhancing stability in oxidation reactions compared to electron-donating groups (e.g., -NH₂ in 5,7-diaminoquinolin-8-ol) .

- Metal Chelation: While 8-hydroxyquinoline derivatives are known for metal chelation, substituents significantly alter this property. For example, 5,7-dichloroquinolin-8-ol forms fewer metal complexes than the parent compound due to steric hindrance and electronic effects . In contrast, nitro groups in 5,7-dinitroquinolin-8-ol facilitate stable zinc complexes .

Structural and Crystallographic Differences

- Planarity: 5,7-Dichloroquinolin-8-ol adopts a planar conformation, enabling dimerization via hydrogen bonds (O–H⋯N) . This contrasts with sterically hindered derivatives like 5,7-diphenylquinolin-8-ol, where phenyl groups disrupt planarity .

- Crystal Packing: Nitro derivatives (e.g., 5,7-dinitroquinolin-8-ol) exhibit π-π stacking interactions, while halogenated analogs rely on halogen bonding for crystal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.